molecular formula C8H7O7- B14384666 3-(Ethoxycarbonyl)-4-hydroxy-5-oxo-2,5-dihydrofuran-2-carboxylate CAS No. 89966-28-9

3-(Ethoxycarbonyl)-4-hydroxy-5-oxo-2,5-dihydrofuran-2-carboxylate

Cat. No.: B14384666
CAS No.: 89966-28-9
M. Wt: 215.14 g/mol
InChI Key: DCCOBEBMUQOFGZ-UHFFFAOYSA-M
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Description

3-(Ethoxycarbonyl)-4-hydroxy-5-oxo-2,5-dihydrofuran-2-carboxylate is a complex organic compound characterized by its unique furan ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethoxycarbonyl)-4-hydroxy-5-oxo-2,5-dihydrofuran-2-carboxylate typically involves the reaction of ethyl chloroformate with a suitable precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and minimize impurities. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(Ethoxycarbonyl)-4-hydroxy-5-oxo-2,5-dihydrofuran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-(Ethoxycarbonyl)-4-hydroxy-5-oxo-2,5-dihydrofuran-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Ethoxycarbonyl)-4-hydroxy-5-oxo-2,5-dihydrofuran-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved may include binding to active sites of enzymes or interacting with cellular receptors .

Comparison with Similar Compounds

Uniqueness: 3-(Ethoxycarbonyl)-4-hydroxy-5-oxo-2,5-dihydrofuran-2-carboxylate is unique due to its specific furan ring structure and the presence of both ethoxycarbonyl and hydroxy groups.

Properties

CAS No.

89966-28-9

Molecular Formula

C8H7O7-

Molecular Weight

215.14 g/mol

IUPAC Name

3-ethoxycarbonyl-4-hydroxy-5-oxo-2H-furan-2-carboxylate

InChI

InChI=1S/C8H8O7/c1-2-14-7(12)3-4(9)8(13)15-5(3)6(10)11/h5,9H,2H2,1H3,(H,10,11)/p-1

InChI Key

DCCOBEBMUQOFGZ-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C1=C(C(=O)OC1C(=O)[O-])O

Origin of Product

United States

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